tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate
Description
This compound is an α,β-unsaturated ester featuring a tert-butyl ester group, a dimethylamino substituent at the β-position, and a 2-nitrophenyl sulfonyl group at the α-position. The (2E)-configuration indicates the trans arrangement of the substituents around the double bond. Key functional groups include:
- tert-butyl ester: Enhances steric bulk and lipophilicity.
- 2-Nitrophenyl sulfonyl group: A strong electron-withdrawing group (EWG) that influences reactivity and stability.
This compound is likely utilized as an intermediate in organic synthesis or medicinal chemistry due to its multifunctional structure.
Properties
IUPAC Name |
tert-butyl (E)-3-(dimethylamino)-2-(2-nitrophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-15(2,3)23-14(18)13(10-16(4)5)24(21,22)12-9-7-6-8-11(12)17(19)20/h6-10H,1-5H3/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOPRTGATSAUSH-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=CN(C)C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=C\N(C)C)/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₈N₂O₄S, featuring a tert-butyl group, a dimethylamino group, and a nitrophenyl sulfonyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Mechanisms of Biological Activity
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that sulfonamide derivatives can modulate the activity of carbonic anhydrase and other sulfonamide-sensitive enzymes, which are crucial in various physiological processes.
- Receptor Binding : Research indicates that the compound may interact with various receptors, including those involved in neurotransmission and metabolic regulation. The dimethylamino group is particularly notable for enhancing lipophilicity, potentially increasing the compound's ability to cross cell membranes and bind to intracellular targets.
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activity, which could be attributed to the electron-withdrawing nitrophenyl group that stabilizes free radicals.
Biological Activity Data
A summary of biological activity data for this compound is presented below:
Case Studies
- In Vivo Studies : In a study involving animal models, the administration of this compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was hypothesized to involve modulation of metabolic pathways linked to cell proliferation.
- Cell Culture Studies : In vitro experiments using NIH-3T3 cells indicated that the compound enhances CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity, suggesting potential therapeutic applications in cystic fibrosis treatment through its role as a potentiator.
Comparison with Similar Compounds
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile (CAS RN: 175201-67-9)
- Structural Differences: Replaces the tert-butyl ester with a nitrile group. Contains a tert-butyl sulfonyl group instead of 2-nitrophenyl sulfonyl. Ethoxy substituent at the β-position vs. dimethylamino in the target compound.
- Reactivity :
- Nitriles are less hydrolytically reactive than esters, making this compound more stable under acidic/basic conditions.
- The tert-butyl sulfonyl group is less electron-withdrawing than 2-nitrophenyl sulfonyl, reducing electrophilicity at the α-carbon.
- Applications : Likely used as a Michael acceptor or in cycloaddition reactions.
N-[(2-Nitrophenyl)sulfonyl]glycine Phenyl Ester
- Structural Differences: Features a sulfonamide linkage (N–SO₂) instead of a sulfonyl group directly attached to the propenoate backbone. Lacks the dimethylamino substituent.
- Reactivity :
- Sulfonamides are generally less reactive toward nucleophilic substitution than sulfonyl esters.
- The absence of an α,β-unsaturated system reduces conjugation effects.
- Applications: Potential use as a protease inhibitor scaffold due to the sulfonamide moiety.
Perfluorinated Prop-2-enoate Esters (e.g., CAS 72276-05-2)
- Structural Differences :
- Incorporates perfluorinated alkyl chains instead of aromatic or aliphatic substituents.
- Lacks nitrogen-based functional groups.
- Physicochemical Properties :
- Extreme lipophilicity and environmental persistence due to fluorinated chains.
- Lower solubility in polar solvents compared to the target compound.
Key Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
